molecular formula C13H25NO2 B8367896 Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

Cat. No.: B8367896
M. Wt: 227.34 g/mol
InChI Key: UNHIAJMYXFZMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate is a useful research compound. Its molecular formula is C13H25NO2 and its molecular weight is 227.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-2-ethylcyclopentane-1-carboxylate

InChI

InChI=1S/C13H25NO2/c1-5-10-6-9(8-14)7-11(10)12(15)16-13(2,3)4/h9-11H,5-8,14H2,1-4H3

InChI Key

UNHIAJMYXFZMTN-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CC1C(=O)OC(C)(C)C)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-ethyl-4-((methylsulfonyloxy)methyl)cyclopentanecarboxylate (0.295 g, 0.964 mmol) in DMF (5 mL) was added sodium azide (0.313 g, 4.82 mmol). The reaction was heated at about 50° C. for about 16 h and then cooled to about 15-20° C. Water (40 mL) was added to the reaction mixture. The aqueous solution was extracted with DCM (3×30 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered, and concd under reduced pressure to give a dark brown oil. The brown oil was dissolved in THF (6.5 mL) and water (3.5 mL). Triphenylphosphine (0.316 g, 1.205 mmol) was added. The reaction mixture was stirred at about 25° C. for about 15 h. The organic solvent was removed under reduced pressure and the residue partitioned between saturated aqueous NaHCO3 (20 mL) and DCM (20 mL). The organic phase was concd under reduced pressure. The resulting residue was purified using silica gel chromatography eluting with a gradient of 0-20% (20% (7 N ammonium in MeOH) in MeOH)) in DCM to give tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate (0.102 g, 46%) as a brown oil: LC/MS (Table 1, Method b) Rt=1.72 min; MS m/z: 228 (M+H)+.
Name
tert-butyl 2-ethyl-4-((methylsulfonyloxy)methyl)cyclopentanecarboxylate
Quantity
0.295 g
Type
reactant
Reaction Step One
Quantity
0.313 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.316 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

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